Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate
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Overview
Description
“Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many drugs due to their versatility and unique physicochemical properties . They are also the main source of some drugs and clinical drug candidates .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is complex and diverse. The benzofuran core is present in many biologically active natural products . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . They are very sensitive to alkali . The solvent used in the reaction has a great influence on the obtained product .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are diverse and depend on their specific structure. They are present in many drugs due to their versatility and unique physicochemical properties .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds derived from benzofuran, which show promising anti-inflammatory and analgesic properties. For instance, compounds have been synthesized from benzofuran derivatives, yielding products with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Benzofuran derivatives have also been identified for their antimicrobial and antifungal activities. New furanoid diterpenes isolated from Caesalpinia pulcherrima, including benzofuran compounds, were found active against several bacteria and fungi, highlighting their potential as bioactive molecules for developing new antimicrobial agents (Ragasa, Hofilena, & Rideout, 2002).
Role in Orexin Receptor Mechanisms
In neuropharmacology, benzofuran derivatives have been examined for their role in modulating orexin receptors, which are implicated in regulating feeding, arousal, stress, and substance abuse. Compounds targeting orexin receptors have been evaluated for their potential in treating binge eating disorders, suggesting the utility of benzofuran derivatives in researching eating disorders and their therapeutic management (Piccoli et al., 2012).
Agricultural Applications
In agriculture, benzofuran-based molecules have been utilized to enhance the delivery and efficacy of fungicides. Nanoparticle carriers incorporating benzofuran compounds have been developed for sustained release of agricultural fungicides, indicating their role in improving crop protection methods through nanotechnology (Campos et al., 2015).
Mechanism of Action
The benzofuran core is a popular scaffold to explore when designing drugs . For example, Methoxsalen, used against psoriasis and eczema, the antiarrhythmic medications Amiodarone and Dronedarone, as well as the antidepressant Vilazodone, are all benzofuran-based drugs .
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of new synthetic methods and the exploration of the biological activities of benzofuran derivatives are promising directions for future research .
properties
IUPAC Name |
methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-15-9-12(19(22)25-3)13(10-16(15)24-2)20-18(21)17-8-11-6-4-5-7-14(11)26-17/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPOJGQKTWDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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